O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride
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Overview
Description
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride is a useful research compound. Its molecular formula is NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl. The purity is usually 95%.
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Scientific Research Applications
Biomedical Engineering and Tissue Repair
PEG has demonstrated significant potential in the field of biomedical engineering, particularly in the repair of spinal cord injuries. Studies have shown that PEG, due to its biodegradable and water-soluble nature, can resist nerve fiber degeneration, reduce inflammatory responses, inhibit vacuole and scar formation, and protect nerve membranes in the acute stage of spinal cord injury. Furthermore, PEG-coupled polymers promote angiogenesis and can carry drugs or bioactive molecules to injury sites, crossing both the blood-spinal cord and blood-brain barriers. PEG hydrogels serve as supporting substrates for stem cell growth post-injury, inducing cell migration, proliferation, and differentiation, while also reducing local glial scar invasion. This facilitates axonal regeneration, helps re-establish synaptic connections, and promotes spinal cord repair (Xianbin Kong et al., 2017).
Drug Delivery Systems
PEGylation, the process of attaching PEG chains to drugs or molecules, enhances the biopharmaceutical properties of drugs. This modification increases stability, resistance to proteolytic inactivation, and circulation time while reducing immunogenicity and toxicity. PEGylation improves the delivery and efficacy of proteins, peptides, and other bioactive substances, making PEG a critical component in the development of effective drug delivery systems (Aviral Jain & Sanjay K. Jain, 2008).
Nanocarrier Drug Delivery Systems
The incorporation of PEG into block copolymers used in nanodrug delivery systems, such as solid lipid nanoparticles, polymeric nanoparticles, polymeric micelles, and liposomes, has been widely adopted to improve water solubility, biocompatibility, and stability of the delivery system. Investigating the in vivo fate of these PEG-containing copolymers is crucial for evaluating their safety, efficacy, and toxicity, which is fundamental for the advancement of nanomedicine (L. Yin et al., 2022).
Biomaterials and Hydrogels
PEG's utility extends to the synthesis and improvement of biomaterials, particularly hydrogels, which are used in various biomedical applications. Amphiphilic hydrogels based on PEG and polycaprolactone (PCL) have garnered attention due to their suitable mechanical properties and control over the release of hydrophobic substrates. These hydrogels, being biocompatible and biodegradable, can serve as injectable hydrogels sensitive to pH or other triggers, and as tissue scaffolds, showcasing the broad applicational scope of PEG in biomaterials (Alaleh Dabbaghi et al., 2021).
Mechanism of Action
Target of Action
It is often used as a reactant in various biochemical applications .
Mode of Action
The compound is used as a spacer to look at interactions with polymersomes . It also serves as a platform for oligonucleotide prodrug delivery . The compound interacts with its targets to deliver doxorubicin nano-aggregates and form protected ligand-bearing particles with polyethylenimine .
Biochemical Pathways
Its use in the delivery of doxorubicin nano-aggregates suggests it may play a role in drug delivery pathways .
Result of Action
Its use in drug delivery systems suggests it may facilitate the transport of therapeutic agents to target cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride plays a significant role in biochemical reactions due to its ability to interact with a variety of biomolecules. It acts as a cross-linking reagent, facilitating the formation of stable complexes between proteins, enzymes, and other biomolecules. This compound is often used as a spacer to study interactions with polymersomes and as a platform for oligonucleotide prodrug delivery . Additionally, it is employed in the delivery of doxorubicin nano-aggregates and the formation of protected ligand-bearing particles with polyethylenimine .
Cellular Effects
The effects of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the delivery and release of therapeutic agents within cells, thereby impacting cellular responses and activities . Its role in oligonucleotide prodrug delivery and doxorubicin nano-aggregate delivery highlights its importance in targeted drug delivery systems .
Molecular Mechanism
At the molecular level, O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride exerts its effects through specific binding interactions with biomolecules. It can form stable complexes with proteins and enzymes, thereby influencing their activity and function. This compound may also act as an enzyme inhibitor or activator, depending on the context of its use . Changes in gene expression induced by this compound further elucidate its role in modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term studies in vitro and in vivo are essential to understand the sustained impact of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for optimizing its use in biomedical applications and ensuring safety in therapeutic contexts .
Metabolic Pathways
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in modulating these pathways highlights its potential in therapeutic applications and metabolic engineering .
Transport and Distribution
The transport and distribution of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . Its localization is crucial for its activity and function, as it ensures the compound reaches its intended site of action .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride involves the reaction of polyethylene glycol with 2-bromoacetic acid, followed by reaction with ethylenediamine and hydrochloric acid.", "Starting Materials": [ "Polyethylene glycol 3,000", "2-Bromoacetic acid", "Ethylenediamine", "Hydrochloric acid" ], "Reaction": [ "Polyethylene glycol 3,000 is reacted with 2-bromoacetic acid in the presence of a base such as sodium hydroxide to form O-(2-bromoacetyl)polyethylene glycol 3,000.", "O-(2-bromoacetyl)polyethylene glycol 3,000 is then reacted with ethylenediamine in the presence of a base such as triethylamine to form O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000.", "The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000." ] } | |
CAS No. |
187848-66-4 |
Molecular Formula |
NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.